molecular formula C10H9NO2 B14688691 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one CAS No. 31108-44-8

4-Methylidene-3-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14688691
CAS No.: 31108-44-8
M. Wt: 175.18 g/mol
InChI Key: QQDRXTHXUBLTDV-UHFFFAOYSA-N
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Description

4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of propargyl alcohols with isocyanates under mild conditions. This reaction proceeds via the formation of an ion pair of iodonium carbamate, which is generated in situ from propargyl alcohol and isocyanate by the action of molecular iodine in the presence of a base . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods: Industrial production of oxazolidinones, including this compound, often involves the use of microwave irradiation in a chemical paste medium. This method utilizes urea and ethanolamine reagents, with a catalytic amount of nitromethane to absorb microwaves and generate hot spots, leading to efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The phenyl and methylidene groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using halogens, alkylating agents, and other electrophiles.

Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can have different functional groups attached to the phenyl and methylidene moieties .

Mechanism of Action

The mechanism of action of 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one involves its interaction with molecular targets and pathways within cells. The compound exerts its effects by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication. This inhibition occurs through binding to the bacterial ribosome, preventing the formation of functional proteins .

Comparison with Similar Compounds

Uniqueness: 4-Methylidene-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific structural features, such as the presence of both a phenyl group and a methylidene group.

Properties

CAS No.

31108-44-8

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

4-methylidene-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9NO2/c1-8-7-13-10(12)11(8)9-5-3-2-4-6-9/h2-6H,1,7H2

InChI Key

QQDRXTHXUBLTDV-UHFFFAOYSA-N

Canonical SMILES

C=C1COC(=O)N1C2=CC=CC=C2

Origin of Product

United States

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